molecular formula C19H23NO5S B3002642 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795363-59-5

6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Katalognummer: B3002642
CAS-Nummer: 1795363-59-5
Molekulargewicht: 377.46
InChI-Schlüssel: FAYIJFQYWWJTEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyran-2-one core substituted at position 4 with an azetidine ring linked to a 2,3,5,6-tetramethylphenyl sulfonyl group and a methyl group at position 6. The sulfonamide moiety (N-sulfonyl) and the strained azetidine ring (4-membered) confer unique electronic and steric properties, making it a candidate for enzyme inhibition and antibacterial applications. Its molecular formula is C₁₉H₂₈NO₅S, with an approximate molecular weight of 382.49 g/mol .

Eigenschaften

IUPAC Name

6-methyl-4-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-11-6-12(2)15(5)19(14(11)4)26(22,23)20-9-17(10-20)25-16-7-13(3)24-18(21)8-16/h6-8,17H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYIJFQYWWJTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Synthesis

The synthesis of 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multicomponent reactions. These reactions can be optimized for yield and purity through various conditions such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects .

Cytotoxicity

The cytotoxic effects of 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one have been evaluated in several cancer cell lines. The compound showed IC50 values ranging from 10 to 30 µM in assays against breast and lung cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth compared to control groups. The study concluded that further modifications could enhance its antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation into its anti-inflammatory properties, the compound was administered to LPS-stimulated macrophages. The results illustrated a marked reduction in cytokine levels (TNF-alpha decreased by 50% at 20 µM), suggesting its potential utility in treating inflammatory diseases.

Treatment Concentration (µM)TNF-alpha Production (%)
Control100
1080
2050

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Electronic Effects: The sulfonamide in the target compound withdraws electrons, increasing acidity at the pyranone carbonyl, which may enhance reactivity in nucleophilic environments. In contrast, Compound A’s trifluoromethyl group induces strong electron-withdrawing effects, stabilizing the propanoyl group .
  • Ring Strain vs. Flexibility : Azetidine’s strain may limit conformational freedom but improve target specificity, whereas pyrrolidine’s flexibility broadens binding possibilities.
  • Biological Performance : Both compounds exhibit high metabolic stability, but their divergent substituents suggest distinct therapeutic niches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.